molecular formula C32H22O4 B3052390 Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- CAS No. 40912-23-0

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Cat. No.: B3052390
CAS No.: 40912-23-0
M. Wt: 470.5 g/mol
InChI Key: GRKPTIWJWCQZBA-UHFFFAOYSA-N
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Description

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- is a useful research compound. Its molecular formula is C32H22O4 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKPTIWJWCQZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454094
Record name Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-23-0
Record name Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-]: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-], a significant aromatic ketone. The document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, and its primary applications in polymer science, while also exploring its potential as a structural scaffold in medicinal chemistry.

Chemical Identity and Structure

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is an aromatic ketone characterized by a central 1,3-disubstituted benzene ring linked to two 4-phenoxybenzoyl groups. This meta-substituted arrangement is a key determinant of its physical and chemical properties, particularly when it is used as a monomer in polymerization reactions.

IdentifierValue
IUPAC Name methanone
Common Synonyms 1,3-Bis(4-phenoxybenzoyl)benzene
CAS Number 54299-16-0
Molecular Formula C₃₂H₂₂O₄[1]
Molecular Weight 470.52 g/mol [1]

The structure features two key functional motifs: the diaryl ketone group (Ar-CO-Ar) and the diaryl ether linkage (Ar-O-Ar). These components contribute to the molecule's high thermal stability and chemical resistance.

Caption: Structural breakdown of 1,3-Bis(4-phenoxybenzoyl)benzene.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on its close analogue, 1,4-bis(4-phenoxybenzoyl)benzene, and standard computational models. The compound is a solid at room temperature with poor solubility in water but is soluble in various organic solvents.

PropertyValueSource
Physical Form Solid
Melting Point 216-218 °C (for 1,4-isomer)[2]
Boiling Point Not available (high)-
Solubility Insoluble in water; Soluble in solvents like NMP, DMF[3]

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing 1,3-bis(4-phenoxybenzoyl)benzene is through a double Friedel-Crafts acylation reaction.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the carbon-carbon bonds between the carbonyl groups and the central phenyl ring. This identifies isophthaloyl chloride and diphenyl ether as the ideal starting materials for a convergent synthesis strategy.

The Friedel-Crafts Acylation Pathway

This reaction is a classic example of electrophilic aromatic substitution. It proceeds via the generation of a highly reactive acylium ion, which then attacks the electron-rich diphenyl ether molecule.

Mechanism Causality:

  • Catalyst Activation: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to a chlorine atom on isophthaloyl chloride.

  • Acylium Ion Formation: The C-Cl bond cleaves, forming a resonance-stabilized acylium ion. This step is crucial as it generates the potent electrophile required for the reaction.

  • Electrophilic Attack: The π-electrons of the diphenyl ether ring (acting as the nucleophile) attack the acylium ion. The attack occurs at the para position due to steric hindrance and electronic activation from the ether linkage.

  • Formation of σ-Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, is formed, temporarily disrupting the aromaticity of the ring.

  • Re-aromatization: A base (like AlCl₄⁻) abstracts a proton from the carbon atom bonded to the acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst.

  • Stoichiometric Catalyst Requirement: Unlike some catalytic reactions, a stoichiometric amount of AlCl₃ is necessary. The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst. This complex must be hydrolyzed during the workup to liberate the final product.

Friedel_Crafts_Mechanism Reactants Isophthaloyl Chloride + Diphenyl Ether + AlCl₃ (Catalyst) Activation Step 1: Lewis acid coordinates to acyl chloride Reactants->Activation Acylium Step 2: Formation of Acylium Ion Electrophile Activation->Acylium Attack Step 3: Nucleophilic attack by Diphenyl Ether Acylium->Attack SigmaComplex Step 4: Formation of σ-Complex (Arenium Ion) Attack->SigmaComplex Deprotonation Step 5: Deprotonation to restore aromaticity SigmaComplex->Deprotonation ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex Workup Aqueous Workup ProductComplex->Workup FinalProduct Final Product: 1,3-Bis(4-phenoxybenzoyl)benzene Workup->FinalProduct

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible synthesis.

  • Reactor Preparation: An oven-dried, multi-necked flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel is assembled.

    • Causality: Anhydrous (moisture-free) conditions are critical. Water reacts with and deactivates the AlCl₃ catalyst, inhibiting the reaction.

  • Charge Reactants: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent such as 1,2-dichloroethane. Cool the mixture to 0-5 °C using an ice bath.

    • Causality: The reaction is exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents potential side reactions.

  • Addition of Acyl Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in 1,2-dichloroethane and add it dropwise to the stirred AlCl₃ suspension.

  • Addition of Nucleophile: Add diphenyl ether (2.1 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

    • Causality: A slight excess of diphenyl ether ensures the complete consumption of the more expensive difunctional acyl chloride. Dropwise addition prevents a rapid temperature increase.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by techniques like TLC or HPLC.

  • Quenching and Work-up: Cool the reaction mixture again and slowly pour it into a stirred vessel containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step hydrolyzes the ketone-AlCl₃ complex, neutralizes excess Lewis acid, and precipitates the crude product. The process is highly exothermic and must be done carefully.

  • Isolation: The precipitated solid is collected by filtration, washed extensively with water and then with a solvent like methanol to remove organic impurities.

  • Purification: The crude product can be further purified by recrystallization from a high-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl sulfone.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic methods.

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 6.9-8.0 ppm). The integration of these signals would correspond to the 22 aromatic protons.

  • ¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon (approx. 195 ppm), carbons involved in the ether linkage (C-O), and various aromatic carbons.[4][5]

  • FTIR: Key absorption bands would include a strong C=O stretch (ketone) around 1650 cm⁻¹ and a C-O-C stretch (ether) around 1240 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 470.52, confirming the molecular weight.

Applications and Research Landscape

Primary Application in Polymer Chemistry

The predominant application of 1,3-bis(4-phenoxybenzoyl)benzene is as a comonomer in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers, specifically polyether ketone ketone (PEKK).

The inclusion of this meta-isomer (from isophthaloyl chloride) in the polymer backbone, as opposed to solely using the para-isomer (from terephthaloyl chloride), is a critical design choice for tuning polymer properties.

  • Disruption of Chain Packing: The non-linear, kinked structure of the 1,3-linkage disrupts the regular packing of polymer chains.[7]

  • Control of Crystallinity: Increasing the ratio of meta to para linkages reduces the degree of crystallinity, slows crystallization kinetics, and can even lead to fully amorphous polymers.[8]

  • Lowering Melting Temperature: Consequently, the melting temperature (Tm) of the polymer is significantly lowered. For example, increasing the meta-phenyl content in PEKK can lower the melting point from over 360°C to around 305°C.[8]

  • Improved Processability: A lower melting temperature expands the processing window for techniques like fused filament fabrication (FFF) in 3D printing, reducing the risk of thermal degradation.[8][9]

Sources

thermodynamic properties of 1,3-bis(4-phenoxybenzoyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-phenoxybenzoyl)benzene is a pivotal monomer in the synthesis of high-performance polyetherketones (PEKs), a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A comprehensive understanding of the thermodynamic properties of this monomer is not merely academic; it is fundamental to controlling the polymerization process, optimizing polymer properties, and predicting the material's performance under demanding conditions. This guide provides a detailed exploration of the core thermodynamic characteristics of 1,3-bis(4-phenoxybenzoyl)benzene, focusing on the experimental methodologies required for their accurate determination. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven protocols, offering researchers a robust framework for their investigations.

Introduction: The Significance of Thermodynamic Characterization

The journey from a monomer like 1,3-bis(4-phenoxybenzoyl)benzene to a high-performance polymer is a narrative written in the language of thermodynamics. Every critical transition—melting, crystallization, and decomposition—is governed by precise energetic and thermal thresholds. For scientists and researchers, mastering the thermodynamic profile of this key building block is essential for:

  • Process Control: The melting point (T_m) and enthalpy of fusion (ΔH_f) dictate the energy requirements and temperature windows for successful polymerization and processing.

  • Material Performance: The thermal stability, determined by the decomposition temperature (T_d), defines the upper service temperature limit of the resulting polymers, a critical parameter for applications in aerospace, automotive, and electronics.

  • Quality Assurance: The thermodynamic fingerprint, particularly the melting behavior, serves as a sensitive indicator of monomer purity. Impurities can depress the melting point and broaden the melting range, impacting the final polymer's molecular weight and mechanical integrity.[1]

This guide will focus on the two primary thermoanalytical techniques essential for this characterization: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Synthesis and Purity: The Foundation of Accurate Measurement

The thermodynamic data of a compound are intrinsically linked to its purity. Therefore, a brief overview of the synthesis of 1,3-bis(4-phenoxybenzoyl)benzene is pertinent. The molecule is typically synthesized via a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products R1 Diphenyl Ether P1 1,3-Bis(4-phenoxybenzoyl)benzene R1->P1 R2 Isophthaloyl Chloride (1,3-Benzenedicarbonyl chloride) R2->P1 CAT Lewis Acid Catalyst (e.g., AlCl₃) CAT->P1 Catalyzes SOL Solvent (e.g., o-dichlorobenzene) SOL->P1 Medium P2 HCl (byproduct) P1->P2 Formation

Caption: Synthesis of 1,3-bis(4-phenoxybenzoyl)benzene.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., N,N-dimethylacetamide or a mixture of tetrahydrofuran and water) is a common and effective method to remove unreacted starting materials and byproducts.[2][3] The purity of the final product must be confirmed before any thermodynamic analysis.

Core Thermodynamic Properties and Their Determination

Melting Point (T_m) and Enthalpy of Fusion (ΔH_f) via DSC

Differential Scanning Calorimetry (DSC) is the gold-standard technique for investigating thermal transitions like melting.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.

  • Melting Point (T_m): The temperature at which the material transitions from a solid to a liquid state. For a pure crystalline solid, this appears as a sharp endothermic peak.

  • Enthalpy of Fusion (ΔH_f): The amount of energy required to melt the sample at constant pressure. It is calculated from the area under the melting peak and is a direct measure of the material's crystallinity.

The choice of heating rate in DSC is a balance between resolution and sensitivity. A slower rate (e.g., 5 °C/min) provides better resolution of closely spaced thermal events, while a faster rate (e.g., 20 °C/min) yields greater sensitivity (larger peaks). For purity analysis and accurate melting point determination of a monomer, a rate of 10 °C/min is a robust starting point.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_f = 28.71 J/g).[5] This step is non-negotiable for ensuring data trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, dry solid into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan using the same parameters. The second scan is often used for analysis as it provides data on a sample with a known and uniform thermal history.

  • Data Analysis:

    • From the resulting heat flow vs. temperature curve, determine the onset temperature and the peak temperature of the endotherm. The peak temperature is typically reported as the melting point (T_m).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_f) in Joules per gram (J/g).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate DSC (Indium Standard) Sample Weigh 3-5 mg Sample in Al Pan Calibrate->Sample Load Load Sample & Reference Pans Sample->Load Purge Purge with N₂ (50 mL/min) Load->Purge Heat Heat at 10 °C/min Purge->Heat Plot Plot Heat Flow vs. Temperature Heat->Plot Tm Determine Melting Point (T_m) (Peak of Endotherm) Plot->Tm Hf Integrate Peak Area (Calculate ΔH_f) Plot->Hf

Caption: Experimental workflow for DSC analysis.

Thermal Stability and Decomposition (T_d) via TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the definitive method for determining the thermal stability of a material.

  • Decomposition Temperature (T_d): The temperature at which the material begins to chemically degrade, evidenced by mass loss.[8] The onset temperature of mass loss is a critical parameter.

Running a TGA experiment in an inert atmosphere (nitrogen) allows for the determination of the inherent thermal stability of the molecule itself, free from oxidative effects.[6] A comparative run in an oxidative atmosphere (air) can also be performed to assess the material's stability under more realistic service conditions, as oxidation typically accelerates degradation.[6] For polyetherketones, thermal destruction often begins with the rupture of the ketone group or ether linkages at high temperatures.[9]

  • Instrument Verification: Ensure the TGA balance is tared and the temperature calibration is verified.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample mass than in DSC is often used to ensure accurate mass loss detection.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for a sufficient time to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature where all decomposition is complete (e.g., 800 °C).

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).

    • Analyze the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

cluster_prep_tga Preparation cluster_exp_tga Experiment cluster_analysis_tga Data Analysis Tare Tare TGA Balance Sample_tga Weigh 5-10 mg Sample in TGA Pan Tare->Sample_tga Load_tga Load Sample Pan Sample_tga->Load_tga Purge_tga Purge with N₂ (50 mL/min) Load_tga->Purge_tga Heat_tga Heat at 20 °C/min to 800 °C Purge_tga->Heat_tga Plot_tga Plot % Mass Loss vs. Temperature Heat_tga->Plot_tga T_onset Determine Onset of Decomposition (T_d) Plot_tga->T_onset DTG Analyze DTG Curve for Max Decomposition Rate Plot_tga->DTG

Caption: Experimental workflow for TGA analysis.

Summary of Key Thermodynamic Properties

Thermodynamic PropertySymbolTypical TechniqueExpected Range for Aromatic KetonesSignificance in Application
Melting PointT_mDSC180 - 250 °CDefines processing temperature; indicator of purity.
Enthalpy of FusionΔH_fDSC100 - 160 J/gRelates to the degree of crystallinity and energy needed for melting.
Decomposition Temperature (5% loss, N₂)T_d5%TGA> 450 °CSets the upper limit for long-term service temperature of derived polymers.[10]
Glass Transition Temperature (of derived polymer)T_gDSC140 - 160 °CDetermines the transition from a rigid to a rubbery state in the final polymer.

Conclusion

The are the foundational data upon which successful material design and application are built. Through the diligent application of thermoanalytical techniques like DSC and TGA, researchers can gain profound insights into the material's behavior, ensuring purity, controlling polymerization, and predicting the performance of the resulting high-performance polymers. The protocols and insights provided in this guide serve as a comprehensive starting point for any scientist seeking to characterize this important monomer, fostering a deeper understanding of the critical link between molecular structure and macroscopic properties.

References

  • Thermal Analysis of Polyether Ether Ketone (PEEK) - TA Instruments. (n.d.).
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.).
  • Characterization of Polymers Using TGA. (n.d.). PerkinElmer.
  • What is Thermogravimetric Analysis? - TA Instruments. (2024, November 4).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).
  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9).
  • Shabaev, A. S., Zhansitov, A. A., & Khashirova, S. Y. (2018). Thermal Stability of Polyetherketones. Materials Science Forum, 935, 31-35. [Link]

  • Differential Scanning Calorimetry Method for Purity Determination: A Case Study on Polycyclic Aromatic Hydrocarbons and Chloramphenicol. (2011, September 8). JRC Publications Repository.
  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermo-Mechanical Behavior of Poly(ether ether ketone): Experiments and Modeling. (n.d.). PMC.
  • Thermal analysis of poly(aryl ether ketone) fibers. (2025, September 13). ResearchGate. Retrieved from [Link]

  • Properties of Polyetheretherketone (PEEK) transferred materials in a PEEK-steel contact. (n.d.). ScienceDirect.
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the manufacture of 1,4-bis(4-phenoxybenzoyl)benzene with certain metal-containing catalysts. (n.d.). Google Patents.
  • Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments.
  • Applications of differential scanning calorimetry to the study of thermal energy storage. (2025, December 15). OSTI.GOV. Retrieved from [Link]

  • Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride. (n.d.). Google Patents.
  • Application Note: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Acid-Catalyzed Aldol Cyclotrimerization. (n.d.). Benchchem.

Sources

Technical Guide: 1,3-EKKE vs. 1,4-EKKE Monomers in High-Performance Biomaterial Synthesis

[1]

Executive Summary

In the development of next-generation Polyetherketoneketone (PEKK) for orthopedic implants and additive manufacturing, the control of polymer morphology is paramount.[1] This control is achieved primarily through the precise ratio of terephthaloyl (T) and isophthaloyl (I) moieties in the polymer backbone.[1]

While PEKK can be synthesized directly from acid chlorides and diphenyl ether, the use of isolated EKKE monomers —specifically 1,3-bis(4-phenoxybenzoyl)benzene (1,3-EKKE) and 1,4-bis(4-phenoxybenzoyl)benzene (1,4-EKKE) —offers superior control over sequence distribution, defect reduction, and molecular weight.[1] This guide analyzes the physicochemical divergence of these two isomers and their critical role in tuning biomaterial properties for medical applications.[1]

Chemical Architecture & Structural Isomerism[1]

The fundamental difference between 1,3-EKKE and 1,4-EKKE lies in the substitution pattern of the central benzene ring, which dictates the spatial arrangement of the "Ketone-Ketone" sequence.[1]

Structural Comparison[2][3]
  • 1,4-EKKE (p-EKKE): Features a para-substitution on the central ring.[1] This creates a linear, rigid molecular geometry (180° bond angle vector).[1] The linearity promotes efficient chain packing, leading to high crystallinity and elevated melting temperatures.[1]

  • 1,3-EKKE (m-EKKE): Features a meta-substitution on the central ring.[1][2] This introduces a structural "kink" (approx. 120° bond angle vector).[1] This kink disrupts chain linearity, increases entropy, and reduces the rate of crystallization.[1]

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity difference, highlighting the linear vs. kinked pathways that drive polymer morphology.[1]

EKKE_Structurecluster_141,4-EKKE (Para-Linear)cluster_131,3-EKKE (Meta-Kinked)P1PhenoxyB1BenzoylP1->B1C1Central Benzene(1,4-Para)B1->C1B2BenzoylC1->B2P2PhenoxyB2->P2P3PhenoxyB3BenzoylP3->B3C2Central Benzene(1,3-Meta)B3->C2B4BenzoylC2->B4P4PhenoxyB4->P4captionFigure 1: Connectivity comparison showing the linear path of 1,4-EKKE vs the kinked path of 1,3-EKKE.

Synthesis and Production Protocols

The synthesis of these monomers typically employs Friedel-Crafts Acylation .[1][3][4] High-purity monomers are essential for medical-grade PEKK to prevent side reactions (branching) that compromise biocompatibility and fatigue life.[1]

Synthesis Logic

The reaction involves the electrophilic attack of an acid chloride on diphenyl ether (DPE).[1] The choice of acid chloride determines the isomer:

  • Terephthaloyl Chloride (TCl) + DPE

    
     1,4-EKKE [1]
    
  • Isophthaloyl Chloride (ICl) + DPE

    
     1,3-EKKE [1]
    
Experimental Protocol: Synthesis of 1,4-EKKE

Note: This protocol is a self-validating system; the appearance of a precipitating complex indicates reaction progress.

Materials:

  • Diphenyl Ether (DPE) - Excess (Solvent/Reactant)[1]

  • Terephthaloyl Chloride (TCl)

  • Aluminum Chloride (

    
    ) - Lewis Acid Catalyst[1][4][5]
    
  • Ortho-dichlorobenzene (ODCB) - Co-solvent (Optional for temperature control)[1]

Step-by-Step Methodology:

  • Preparation: Purge a glass reactor with dry nitrogen. Moisture poisons the

    
     catalyst.[1]
    
  • Dissolution: Dissolve TCl (1 eq) and DPE (2.1 eq) in ODCB. Cool to 0-5°C. Causality: Low temperature prevents non-regioselective acylation (ortho-substitution).[1]

  • Catalyst Addition: Slowly add anhydrous

    
     (3 eq) over 30 minutes.
    
    • Observation: The solution will turn deep red/orange, indicating the formation of the acylium ion complex.[1]

  • Reaction: Allow temperature to rise to ambient (25°C) and stir for 4-6 hours.

  • Quenching: Pour the reaction mixture into ice-cold methanol containing 1% HCl.

    • Mechanism:[1][6][5][7] Methanol decomposes the Aluminum-complex, precipitating the crude 1,4-EKKE as a white solid.[1]

  • Purification: Recrystallize from Dimethylacetamide (DMAc) or ODCB.

    • Validation: Purity is confirmed via DSC (Sharp melting peak ~218°C for 1,4-EKKE; ~155°C for 1,3-EKKE).[1]

Functional Impact on PEKK Polymers[1][2][3][4][5][8][9]

For researchers designing implants, the ratio of 1,4-EKKE to 1,3-EKKE units in the final polymer chain is the primary lever for tuning material properties.[1] This is often expressed as the T/I ratio (Terephthalate/Isophthalate).[1]

Quantitative Comparison

The following table summarizes how increasing the content of each monomer affects the final PEKK polymer.

Feature1,4-EKKE Rich (High T)1,3-EKKE Rich (High I)Drug Dev Implication
Crystallization Rate Very FastSlow / Tunable1,3-rich allows better layer fusion in 3D printing.[1]
Melting Point (

)
High (~370°C - 390°C)Low (~300°C - 330°C)1,3-rich is easier to process without thermal degradation.[1]
Glass Transition (

)
~160°C~155°CMinimal impact on

; service temperature remains stable.[1]
Morphology Highly Crystalline (Opaque)Semi-Crystalline / AmorphousAmorphous (1,[1]3) can be transparent; Crystalline (1,[1]4) is stiffer.[1][8]
Solubility Insoluble in most solventsSoluble in some chlorinated solvents1,3-rich allows for solvent casting of films/membranes.[1]
Structure-Property Relationship Diagram

The introduction of 1,3-EKKE units creates "entropy springs" in the rigid backbone, lowering the energy barrier for processing but disrupting the crystal lattice.[1]

Structure_Propertycluster_inputsMonomer Selectioncluster_mechanismsPolymer Physics Mechanismcluster_outcomesBiomaterial PropertiesM141,4-EKKE(Linear/Rigid)LinearityIncreased ChainLinearityM14->LinearityM131,3-EKKE(Kinked/Bent)EntropyIncreased ConformationalEntropyM13->EntropyPackingEfficient CrystalPackingLinearity->PackingHighTmHigh Tm (>360°C)High StiffnessPacking->HighTmDisorderLattice DisruptionEntropy->DisorderProcessWider Processing Window(Better for 3D Printing)Disorder->ProcessModulusLower Modulus(Closer to Bone)Disorder->ModuluscaptionFigure 2: Causal flow from monomer geometry to final biomaterial performance.

Applications in Drug Development & MedTech[1]

The choice between 1,3-EKKE and 1,4-EKKE is not merely academic; it dictates the clinical success of the device.[1]

Orthopedic Implants (Spinal Cages, Cranial Plates)[1]
  • Challenge: Pure PEEK (all 1,4-like ether linkages) is often too stiff, causing stress shielding (bone resorption).[1]

  • Solution: Incorporating 1,3-EKKE reduces the crystallinity and modulus of the PEKK polymer.[1] This allows the implant to match the mechanical impedance of cortical bone more closely than PEEK, promoting better osseointegration.[1]

Additive Manufacturing (SLS/FDM)
  • Challenge: High-crystallinity polymers (high 1,4 content) crystallize instantly upon cooling, causing warping and layer delamination in 3D printing.[1]

  • Solution: A balanced formulation (e.g., 60% 1,4-EKKE / 40% 1,3-EKKE) slows down the crystallization kinetics.[1] This "slow crystallization" window allows polymer layers to fuse thoroughly before solidifying, resulting in stronger, isotropic printed parts.[1]

Drug Delivery Systems
  • While less common than in implants, 1,3-EKKE rich polymers are being explored for long-term bio-inert housings for implantable drug pumps.[1] Their amorphous nature allows for tighter dimensional tolerances during micro-molding compared to highly crystalline variants.[1]

References

  • Gardner, K. H., et al. (1992).[1] Polymorphism in Poly(aryl ether ketone ketone)s. Macromolecules. Link

  • Arkema. (2020).[1] Kepstan® PEKK Technical Data Sheet: Influence of T/I Ratio on Thermal Properties. Link

  • Liao, G., et al. (2019).[1] Synthesis and characterization of poly(ether ketone ketone) (PEKK) with different T/I ratios. Journal of Applied Polymer Science. Link

  • Choupin, T. (2017).[1] Solid State Physics of PEKK for Aerospace and Medical Applications. Polymer Physics. Link

  • Kurtz, S. M. (2019).[1] PEEK Biomaterials Handbook (2nd Edition). William Andrew Publishing.[1] (Chapter on PEKK derivatives). Link

meta-isomer effects on PEKK polymer crystallinity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Influence of Meta-Isomer Content on the Crystallinity and Processing of PEKK Polymers

Abstract

Polyetherketoneketone (PEKK) stands as a distinguished member of the polyaryletherketone (PAEK) family of high-performance thermoplastics, prized for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] A unique and defining characteristic of PEKK is its nature as a copolymer, which allows for the precise tuning of its crystallization rate and melting point.[2][3][4] This guide offers a detailed exploration of the fundamental mechanism behind this tunability: the strategic incorporation of meta-phenylene linkages (isophthaloyl moieties) into the polymer backbone. We will dissect the causal relationship between the terephthaloyl/isophthaloyl (T/I) isomer ratio and PEKK's thermal properties, crystallization kinetics, and ultimate degree of crystallinity. This guide provides researchers, scientists, and engineers with the foundational knowledge and practical methodologies to leverage these isomeric effects for advanced material design and process optimization.

The Architectural Foundation: Isomeric Control in the PEKK Backbone

PEKK is synthesized through the polycondensation of diphenyl ether with two different acid chloride monomers: terephthaloyl chloride (T) and isophthaloyl chloride (I).[4][5] The ratio of these two monomers in the polymerization process dictates the final T/I ratio of the polymer and is the primary determinant of its crystalline behavior.[6][7]

  • Terephthaloyl (T) Moiety: This para-linked isomer has a linear, straight-chain geometry (180° bond angle). Its symmetrical structure allows polymer chains to pack together in a highly ordered, efficient manner, which promotes the formation of stable crystalline domains.[8][9]

  • Isophthaloyl (I) Moiety: This meta-linked isomer introduces a distinct "kink" or bend (120° bond angle) into the polymer backbone.[8][9] This disruption in linearity breaks up the structural regularity of the chain, making it more difficult for chains to align and pack into a crystal lattice.[10][11]

The incorporation of the flexible, kinked 'I' units increases overall chain flexibility and reduces the linearity of the polymer backbone, which has profound consequences for crystallization.[10][11][12]

Caption: Structural comparison of linear T and kinked I isomers.

Quantifying the Impact: How T/I Ratio Governs PEKK Crystallinity

The ratio of linear 'T' to kinked 'I' units directly controls the crystallization potential of PEKK. By adjusting this ratio, manufacturers can design grades of PEKK with properties tailored for specific processing methods and end-use applications, ranging from highly crystalline to pseudo-amorphous.[6][7]

Crystallization Kinetics and Degree of Crystallinity

The rate at which a polymer crystallizes is governed by the ease with which its chains can organize from a disordered molten state into an ordered crystalline lattice.

  • High T/I Ratios (e.g., 80/20): The predominance of linear T-moieties results in stiffer molecular chains that can pack more easily.[12] This leads to faster crystallization kinetics and a higher potential degree of crystallinity, often exceeding 30%.[13][14]

  • Low T/I Ratios (e.g., 60/40): A higher concentration of meta-isomers ('I') significantly disrupts chain regularity. This increased chain flexibility hinders efficient packing, leading to much slower crystallization rates and a lower overall degree of crystallinity.[6][9][10] Under rapid cooling conditions, these grades can be rendered almost entirely amorphous.[14][15]

This tunable crystallization rate is a key advantage of PEKK, especially in additive manufacturing, where controlling the speed of solidification is crucial for achieving good layer adhesion and minimizing internal stresses.[2][6][16]

Thermal Properties: Melting and Glass Transition Temperatures

The T/I ratio has a dramatic effect on the melting temperature (Tm) but a negligible impact on the glass transition temperature (Tg).

  • Melting Temperature (Tm): Crystalline domains are stabilized by interchain interactions. The kinks introduced by 'I' units create defects in the crystal lattice, reducing its overall stability.[14] Consequently, less thermal energy is required to melt the crystals. As the meta-isomer content increases, the Tm of PEKK decreases significantly, with a potential range from approximately 360°C down to 300°C.[6]

  • Glass Transition Temperature (Tg): The Tg is associated with the onset of segmental motion in the amorphous phase of the polymer. Since the local chemical environment of the amorphous regions is less affected by the isomer ratio, the Tg of PEKK remains relatively constant at around 160-165°C across different grades.[1][9][14]

This ability to lower the processing temperature (Tm) without sacrificing the high service temperature (Tg) makes lower T/I ratio PEKK grades easier to process via techniques like Fused Filament Fabrication (FFF) while maintaining excellent thermal performance.[6][14]

Data Summary: T/I Isomer Effects on PEKK Properties
T/I RatioChain StructureCrystallization RateMax. CrystallinityMelting Temp. (Tm)Glass Transition (Tg)Processing Implication
80/20 More Linear, StifferVery FastHigher (~34%)[14]High (~360°C)[6]~165°CHigh-temp extrusion/molding for max. strength
70/30 Moderately FlexibleFastMedium (~28%)[14]Medium (~330°C)[14]~162°CComposite matrix, film extrusion
60/40 More Kinked, FlexibleVery SlowLower (~14%)[14]Low (~305°C)[6]~160°CAdditive manufacturing (FFF), easier processing

Experimental Protocols for Characterizing PEKK Crystallinity

To accurately quantify the effects of isomer ratio and processing conditions on PEKK's crystalline structure, standardized thermal and structural analysis techniques are essential.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the thermal transitions of a polymer, allowing for the determination of Tg, crystallization temperature (Tc), melting temperature (Tm), and the degree of crystallinity.[17][18]

Experimental Protocol: Non-Isothermal Crystallinity Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the PEKK sample into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • First Heating Scan (Erase Thermal History): Heat the sample from ambient temperature to a temperature approximately 30-40°C above its expected melting point (e.g., 380-400°C) at a standard rate of 10°C/min.[18][19] Hold at this temperature for 3-5 minutes to ensure all crystals are melted and to erase any prior thermal history.

    • Causality: This step creates a uniform molten state, ensuring that the subsequent cooling and heating scans reflect the intrinsic crystallization behavior of the material under controlled conditions.

  • Controlled Cooling Scan: Cool the sample from the melt to a temperature well below the Tg (e.g., 50°C) at a controlled rate (e.g., 10°C/min). The exothermic peak observed during this scan is the melt crystallization peak (Tc).[18]

    • Causality: A controlled cooling rate allows for the direct observation of crystallization from the molten state. Comparing the Tc of different T/I ratios reveals their relative crystallization kinetics; a higher Tc indicates faster crystallization.

  • Second Heating Scan: Reheat the sample from 50°C to 400°C at the same rate (10°C/min). This scan reveals the glass transition (Tg), any cold crystallization events (Tcc) for samples that did not fully crystallize on cooling, and the melting endotherm (Tm).

  • Data Analysis & Calculation:

    • Integrate the area of the melting peak (ΔH_m) from the second heating scan.

    • Calculate the weight percent crystallinity (%X_c) using the formula: %X_c = (ΔH_m / ΔH_m^100%) * 100

    • Where ΔH_m^100% is the theoretical melting enthalpy of 100% crystalline PEKK (a literature value, approximately 202 ± 20 J/g for a 60/40 grade).[20]

Caption: Standard DSC workflow for PEKK crystallinity analysis.

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides direct information about the atomic arrangement within a material, allowing for unambiguous differentiation between ordered crystalline structures and disordered amorphous regions.[21][22]

Experimental Protocol: Degree of Crystallinity by WAXD

  • Sample Preparation: Prepare a flat sample of the PEKK material (e.g., a compression-molded plaque, a 3D printed part, or a powder sample mounted in a holder). The surface must be smooth and level with the sample stage.

  • Instrument Setup: Mount the sample in a WAXD instrument. Set the X-ray source (commonly Cu Kα radiation) and detector for a reflection geometry scan.

  • Data Acquisition: Scan the sample over a range of 2θ angles, typically from 5° to 40°. The scan speed should be slow enough to obtain good signal-to-noise ratio.

    • Causality: The angle of diffracted X-rays is directly related to the spacing between atomic planes via Bragg's Law. Crystalline regions have regular, repeating planes that produce sharp diffraction peaks at specific angles. Amorphous regions lack long-range order and produce a broad, diffuse "halo."

  • Data Analysis & Calculation:

    • Plot the X-ray intensity versus the 2θ angle to obtain a diffractogram.

    • Perform a peak deconvolution procedure using specialized software. This process mathematically separates the sharp crystalline peaks from the underlying broad amorphous halo.

    • Calculate the area under the crystalline peaks (A_c) and the area under the amorphous halo (A_a).

    • Calculate the degree of crystallinity (%X_c) using the formula: %X_c = (A_c / (A_c + A_a)) * 100

Caption: WAXD workflow for determining PEKK's degree of crystallinity.

Conclusion: Leveraging Isomeric Effects for Material Innovation

The ability to control the crystallinity of PEKK by adjusting the meta-isomer content is a powerful tool for material scientists and engineers. Increasing the proportion of isophthaloyl ('I') moieties in the polymer backbone systematically introduces structural disorder, which in turn slows the rate of crystallization, reduces the ultimate degree of crystallinity, and lowers the melting point while preserving a high glass transition temperature.[6][9][10][14] This fundamental structure-property relationship allows for the creation of diverse PEKK grades, from highly crystalline materials suited for demanding structural components to pseudo-amorphous variants optimized for the complex thermal cycles of additive manufacturing. A thorough understanding and characterization of these isomeric effects are paramount to unlocking the full potential of PEKK in next-generation applications across the aerospace, medical, and chemical processing industries.

References

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  • Isothermal crystallization kinetic modeling of poly(etherketoneketone) (PEKK) - AIP Publishing. [URL: https://pubs.aip.
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Sources

suppliers and sourcing for high-purity m-EKKE monomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Sourcing and Qualification of High-Purity m-EKKE Monomer for Advanced Research and Drug Development Applications

Abstract

1,3-bis(4-phenoxybenzoyl) benzene, commonly known as m-EKKE, is a critical monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. Due to their exceptional thermal stability, chemical resistance, and biocompatibility, PEKKs are increasingly vital in the medical field for applications ranging from surgical implants to advanced drug delivery systems.[1][2] The ultimate performance and safety of these materials are intrinsically linked to the purity of the starting m-EKKE monomer. Even minute impurities can compromise polymerization efficiency, alter mechanical properties, and introduce unknown variables into sensitive biological applications. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on defining, sourcing, and validating high-purity m-EKKE monomer to ensure experimental reproducibility and the integrity of final products.

Part 1: The Foundational Role of m-EKKE Monomer

Chemical Identity and Significance

m-EKKE is an aromatic ketone monomer with the chemical structure 1,3-bis(4-phenoxybenzoyl) benzene. Its synthesis is a precursor step to the creation of PEKK polymers. The "m" in its name designates the meta-phenylene linkage, a structural feature that imparts specific properties to the resulting polymer, such as a lower melting temperature and glass transition temperature compared to its para-isomer, which can be advantageous for processing.[3]

Function in Polymer Synthesis

m-EKKE undergoes low-temperature solution poly-condensation with other monomers, such as diphenyl ether and isophthaloyl chloride or terephthaloyl chloride, to form high molecular weight PEKK copolymers.[3] The monomer's purity is paramount because the polymerization reaction is highly sensitive to stoichiometry and contaminants. Impurities can act as chain terminators, leading to lower molecular weight polymers with inferior mechanical strength and thermal stability.

Applications in Drug Development and Medical Research

While not a therapeutic agent itself, m-EKKE is a foundational building block for materials used in the drug development lifecycle. High-performance polymers derived from it, like PEKK, are used in:

  • Medical Devices and Implants: Their biocompatibility and bone-like modulus of elasticity make them suitable for orthopedic and dental implants.[1][2]

  • Drug Delivery Systems: The chemical inertness and processability of PEKKs allow for the creation of novel controlled-release drug delivery vehicles.

  • Functionalized Polymers: The monomer can be a starting point for creating functional synthetic oligomers and polymers designed to mimic natural antibacterial peptides or act as conjugates for active pharmaceutical ingredients (APIs).[4][5]

Part 2: Defining and Verifying Monomer Purity

The term "high-purity" is not absolute and must be defined by a rigorous, multi-technique analytical approach. For drug development applications, purity levels exceeding 99.5% are often required. The primary objective is to confirm structural identity and quantify any residual starting materials, solvents, or by-products from the synthesis.

A Multi-Modal Characterization Workflow

No single analytical technique is sufficient to declare a monomer "high-purity." A self-validating system relies on the convergence of data from multiple orthogonal methods. The workflow below illustrates a robust process for incoming monomer qualification.

G cluster_0 Phase 1: Initial Receipt & Screening cluster_1 Phase 2: Structural & Purity Quantification cluster_2 Phase 3: Thermal & Functional Validation cluster_3 Phase 4: Final Disposition start Receive Monomer Lot visual Visual Inspection (Color, Form) start->visual ftir FTIR Analysis visual->ftir nmr ¹H and ¹³C NMR (Structural Confirmation) ftir->nmr hplc HPLC-UV/MS (Quantitative Purity) ftir->hplc ms Mass Spectrometry (Molecular Weight) ftir->ms dsc_tga DSC / TGA (Thermal Properties) hplc->dsc_tga test_poly Test Polymerization (Functional Check) hplc->test_poly compare Compare Data to Established Specifications test_poly->compare accept Accept Lot for Use compare->accept Pass reject Reject Lot & Contact Supplier compare->reject Fail G start Define Project Requirements (Purity, Quantity, Regulatory Needs) q1 Early-Stage R&D or Screening? start->q1 q2 Need for cGMP Compliance or Clinical Application? q1->q2 No res1 Source from: - Catalog Suppliers - Specialty Manufacturers q1->res1 Yes res2 Source from: - Audited Specialty Manufacturers - Custom Synthesis Providers q2->res2 No res3 Source from: - Qualified Custom Synthesis Provider (Full GMP Documentation) q2->res3 Yes

Sources

Methodological & Application

Application Note: Precision Control of T/I Ratio in PEKK Synthesis via Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Meta/Para (T/I) Ratio in Poly(Ether Ketone Ketone) (PEKK) Synthesis Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterial Scientists, and Medical Device Engineers

Executive Summary

Poly(ether ketone ketone) (PEKK) is a high-performance thermoplastic within the Polyaryletherketone (PAEK) family, distinguished by its tunable crystallization kinetics and high melting temperature (


).[1] Unlike PEEK, which has a fixed ether/ketone ratio, PEKK properties are dictated by the ratio of terephthaloyl (para, T ) to isophthaloyl (meta, I ) moieties in the backbone.[2]

This guide provides a detailed protocol for the electrophilic Friedel-Crafts synthesis of PEKK. It focuses on controlling the T/I ratio to modulate crystallinity and processing windows—critical factors for applications ranging from aerospace composites to load-bearing orthopedic implants.

The Chemistry of Control

The synthesis of PEKK is primarily achieved via electrophilic Friedel-Crafts acylation.[3] This route is preferred over nucleophilic substitution (used for PEEK) because the ketone linkages activate the aromatic rings toward acylation but deactivate them toward nucleophilic attack, making the nucleophilic route prone to side reactions and low molecular weights.

Reaction Mechanism

The polymer backbone is formed by reacting Diphenyl Ether (DPE) with a mixture of Terephthaloyl Chloride (TPC) and Isophthaloyl Chloride (IPC) .

  • Catalyst: Aluminum Chloride (

    
    ) acts as the Lewis acid.
    
  • Solvent System: A chlorinated solvent (e.g., Dichloromethane or o-Dichlorobenzene) containing a Lewis Base (e.g., DMF, NMP, or Dimethyl sulfone).

The Critical Role of the Lewis Base: In standard Friedel-Crafts polymerization, the ketone groups on the growing polymer chain complex with


, becoming insoluble and precipitating prematurely (limiting molecular weight). The addition of a Lewis Base acts as a "solubilizing agent" or "controlling agent."[3][4] It competes for the 

, keeping the polymer-catalyst complex in solution (or a stable dispersion) long enough to achieve high molecular weight.[3]
Structure-Property Relationship (The T/I Ratio)

The T/I ratio is the primary lever for property control.

  • Para (T): Linear, rigid. Increases

    
     and crystallization rate.
    
  • Meta (I): Kinked. Lowers

    
     and slows crystallization.
    

Table 1: Impact of T/I Ratio on PEKK Properties

T/I Ratio

(°C)

(°C)
Crystallization BehaviorPrimary Application
100/0 ~165~390Extremely Fast / HighHigh-temp composites (Hard to process)
80/20 ~163~368FastStructural Aerospace
70/30 ~162~335ModerateGeneral Injection Molding
60/40 ~160~305Slow (Tunable)3D Printing (FDM/SLS), Implants
50/50 ~160NoneAmorphous (Very Slow)Transparent Coatings

Visualization: Synthesis & Logic Flow

Reaction Workflow Diagram

PEKK_Synthesis cluster_logic T/I Ratio Control Logic Reagents Reagents: DPE + TPC + IPC Drying Pre-Conditioning: Reagent Drying (<50 ppm H2O) Reagents->Drying Moisture Removal Reactor Reactor Charge: Solvent + Lewis Base (-10°C to 0°C) Drying->Reactor Inert Transfer Catalyst Catalyst Addition: AlCl3 (Slow Feed) Exotherm Control Reactor->Catalyst Cooling Active Polymerization Polymerization: Temp Ramp to 20-25°C Viscosity Build Catalyst->Polymerization Complex Solubilization Workup Workup: MeOH Decomplexation Acid Wash -> Water Wash Polymerization->Workup Gel/Precipitate RatioInput Input Ratio (TPC : IPC) TmOutput Resulting Tm (305 - 390°C) RatioInput->TmOutput Direct Correlation

Caption: Figure 1. Electrophilic synthesis workflow for PEKK, highlighting the critical moisture control and catalyst addition steps.

Detailed Protocol: Synthesis of PEKK (60/40 T/I Ratio)

Safety Warning:


 reacts violently with water to release HCl gas. Dichloromethane is a volatile organic solvent. Perform all steps in a fume hood.
Reagents & Equipment
  • Monomers: Diphenyl Ether (DPE), Terephthaloyl Chloride (TPC), Isophthaloyl Chloride (IPC). Purity >99.5% is required.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).[5]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Lewis Base: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet/outlet, ice bath.

Stoichiometry Calculation (Target: 60/40 T/I)

To produce a 60/40 polymer, the molar ratio of TPC to IPC must be exactly 60:40. The total moles of diacid chlorides (TPC + IPC) must equal the moles of DPE (1:1 stoichiometry) for high molecular weight.

  • DPE: 1.00 eq[6]

  • TPC: 0.60 eq

  • IPC: 0.40 eq

  • 
    :  ~3.0 - 3.5 eq (Must exceed total carbonyls + Lewis base complexation sites).
    
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the glassware under vacuum and purge with dry Nitrogen (

    
    ).
    
  • Maintain a continuous positive pressure of

    
     throughout the reaction.
    

Step 2: Reactor Charging

  • Add anhydrous DCM (solvent) to the reactor.

  • Add the Lewis Base (e.g., DMF). Note: The Lewis Base helps keep the reaction homogeneous initially.

  • Add DPE, TPC, and IPC. Stir until fully dissolved.

  • Cool the mixture to -10°C to 0°C using an ice/salt bath. Low temperature is crucial to prevent side reactions during catalyst addition.

Step 3: Catalyst Addition (The Critical Step)

  • Slowly add anhydrous

    
     powder over 30–45 minutes.
    
    • Observation: The solution will turn yellow/orange and eventually dark red as the active acylium complex forms.

    • Control: Monitor internal temperature; do not allow it to spike above 5°C.

Step 4: Polymerization

  • Once

    
     addition is complete, allow the reaction to stir at 0°C for 1 hour.
    
  • Remove the ice bath and allow the temperature to rise to room temperature (20–25°C).

  • Stir for 4–12 hours.

    • Viscosity Check: The solution will become viscous. If using the "precipitation" method (without sufficient Lewis base), particles will form. If using the "solubilized" method (with Lewis base), a gel-like viscous mass forms.

Step 5: Workup & Decomplexation

  • Pour the reaction mixture slowly into a high-shear blender containing ice-cold Methanol (MeOH) with 1% HCl.

    • Action: This quenches the catalyst and decomplexes the polymer. The polymer will precipitate as white/off-white shreds.

  • Filter the polymer.[6]

  • Washing Cycle (Crucial for Biocompatibility):

    • Wash with MeOH (removes organic residues).

    • Wash with 0.5M HCl (removes Al residues).

    • Wash with hot deionized water (

      
      ) repeatedly until the filtrate pH is neutral and conductivity is near that of water.
      

Step 6: Drying

  • Dry in a vacuum oven at 120°C for 12 hours.

  • Step-ramp to 200°C for 4 hours to remove tightly bound volatiles.

Characterization & Validation

Verifying T/I Ratio (H-NMR)

Standard solvents (CDCl3, DMSO) will not dissolve PEKK. You must use a superacid mixture.

  • Solvent: Deuterated Trifluoroacetic Acid (TFA-d) and Dichloromethane-d2 (DCM-d2) (20:80 ratio).

  • Analysis:

    • The proton signals for the Terephthaloyl (para) ring appear as a singlet at

      
       ppm.
      
    • The Isophthaloyl (meta) ring shows a distinct singlet (isolated proton between carbonyls) at

      
       ppm and multiplets at 
      
      
      
      and
      
      
      ppm.
    • Calculation: Integrate the unique meta-proton peak vs. the para-proton peak to calculate the molar ratio.

Thermal Analysis (DSC)
  • Protocol: Heat from 50°C to 400°C at 10°C/min (

    
     atmosphere).
    
  • Validation:

    • For 60/40 PEKK, expect a

      
       peak near 305°C .
      
    • If

      
      , your feed was likely T-rich.
      
    • If

      
       or peak is broad/absent, your feed was I-rich or MW is low.
      

References

  • Gardner, K. et al. (2024). Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation. MDPI Polymers. Link

  • Brunelle, D. J. & Gay, F. P. (1989).[3] Process for the preparation of poly(ether ketone ketones). U.S. Patent 4,816,556.[3][4] Link

  • Liaw, D. J. et al. (2012). Advanced Polyimides and Poly(Ether Ketone Ketone)s. Wiley Online Library. Link

  • Arkema France. (2011). Method for preparing poly(ether ketone ketones). WO2011004164A2. Link

  • Kurtz, S. M. (2019). PEKK: An Emerging Biomaterial for Orthopaedic Implants. PEEK Biomaterials Handbook (2nd Edition). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-bis(4-phenoxybenzoyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 1,3-BPBB-MON (m-PEKK Precursor) Chemical Name: 1,3-bis(4-phenoxybenzoyl)benzene CAS: 10286-65-4 (Generic isomer reference) / Specific 1,3-isomer context Support Tier: Level 3 (Senior Application Science)

Welcome to the High-Performance Monomer Support Portal

User Status: Verified (Researcher/Process Engineer) Session Goal: Establish a reproducible purification protocol for 1,3-bis(4-phenoxybenzoyl)benzene to achieve polymerization-grade purity (>99.8%).

Introduction: The "Why" Behind the Protocol

You are likely synthesizing this monomer to produce Poly(ether ketone ketone) (PEKK) via electrophilic substitution. Unlike standard organic synthesis where 98% purity is "good enough," step-growth polymerization is unforgiving.

According to the Carothers Equation , a deviation in stoichiometric balance—caused by impurities like mono-substituted byproducts or residual solvent—will mathematically cap your molecular weight. If your target polymer is brittle or dark in color, the issue lies in the monomer purification described below.

Module 1: The "Gold Standard" Purification Workflow

The following protocol is designed to remove the three critical impurity classes:

  • Inorganic Residues: Aluminum salts from the Friedel-Crafts catalyst.

  • Organic Byproducts: 1-(4-phenoxybenzoyl)benzene (mono-acylated species) and unreacted diphenyl ether.

  • Colored Species: Xanthydrol-type impurities that cause yellowing.

Visual Workflow (Process Logic)

PurificationWorkflow Start Crude Reaction Mass (AlCl3 Complex) Quench Acidic Hydrolysis (Ice/HCl) Start->Quench Exothermic Decomplexation Wash Phase Washing (Acid -> Base -> Water) Quench->Wash Remove Al salts DryCrude Drying Crude Solid Wash->DryCrude Recryst Recrystallization (DMAc or ODCB) DryCrude->Recryst Solubilization @ 140°C HotFilter Hot Filtration (Remove Insolubles) Recryst->HotFilter Activated Carbon Treatment Crystallize Controlled Cooling (+ Anti-solvent optional) HotFilter->Crystallize FinalDry Vacuum Drying (>12 hours) Crystallize->FinalDry Filter & Wash

Figure 1: Logical flow for the purification of 1,3-BPBB monomer from crude Friedel-Crafts complex to polymer-grade crystal.

Module 2: Step-by-Step Methodology

Phase 1: Decomplexation & Washing (The "Clean Slate" Step)

Context: The reaction product exists as a Lewis Acid complex.[1] Improper quenching traps Aluminum, leading to gelation later.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and 1M HCl .

    • Why? The acid prevents the formation of gelatinous Al(OH)₃, keeping aluminum in the soluble Al³⁺ form.[2]

  • Filtration: Filter the precipitated crude solid.

  • Sequential Washing:

    • Wash 1 (Acidic): Reslurry in 1M HCl at 60°C for 1 hour. Filter. (Removes trapped Al species).

    • Wash 2 (Basic): Reslurry in 0.5M NaOH or 5% NaHCO₃. Filter. (Removes hydrolyzable impurities and unreacted acidic species).

    • Wash 3 (Neutral): Wash with deionized water until filtrate pH is 7.0.

Phase 2: Recrystallization (The Purity Step)

Context: This step separates the target 1,3-bis monomer (di-substituted) from the mono-substituted impurity based on solubility differentials.

  • Recommended Solvent: N,N-Dimethylacetamide (DMAc) or Ortho-dichlorobenzene (ODCB) .

    • Note: While ODCB is classic, DMAc is often easier to remove during drying.

Protocol:

  • Dissolution: Charge the crude dried solid into DMAc (approx. 1:5 to 1:8 w/v ratio). Heat to 140°C–150°C .

    • Checkpoint: The solution should become clear. If hazy, insolubles are present.

  • Adsorption (Optional but Recommended): Add 1-2 wt% activated carbon. Stir at high temp for 15 mins.

    • Why? Removes trace colored oligomers (xanthydrols) that affect optical properties.

  • Hot Filtration: Filter the hot solution through a pre-heated Buchner funnel or Celite pad to remove carbon and mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT).

    • Tip: Rapid cooling traps impurities. Let it cool over 3-4 hours.

    • Yield Boost: If yield is low, add Methanol (anti-solvent) dropwise after the solution reaches RT to force further precipitation.

  • Isolation: Filter the white, crystalline needles. Wash with cold Methanol to remove surface mother liquor.

Phase 3: Drying (The Volatile Removal)
  • Dry in a vacuum oven at 100°C for 12 hours.

  • Increase temp to 140°C for 4 hours.

    • Critical: Residual DMAc acts as a plasticizer and messes up your stoichiometry calculation.

Module 3: Troubleshooting & FAQs

Q1: My monomer melts at 172°C. Is this acceptable?

Status: FAIL.

  • Root Cause: The melting point of pure 1,3-bis(4-phenoxybenzoyl)benzene should be 178°C – 181°C [1].[3] A depressed melting point indicates the presence of the mono-substituted intermediate (1-(4-phenoxybenzoyl)benzene) or the 1,4-isomer (if your isophthaloyl chloride contained terephthaloyl chloride).

  • Fix: Recrystallize again. Ensure you allow the solution to cool slowly.[4] The mono-substituted impurity is more soluble and will stay in the mother liquor if you don't crash it out too fast.

Q2: The crystals are off-white or tan. How do I fix this?

Status: WARNING.

  • Root Cause: Trace oxidation or "xanthydrol" formation during the Friedel-Crafts reaction [2].

  • Fix:

    • Perform the Activated Carbon step described in Phase 2.

    • Ensure your washing step included a Basic Wash (NaOH) , which helps solubilize some of these oxidized phenolic byproducts.

Q3: Why is my polymerization yielding low viscosity (low MW) polymer?

Status: CRITICAL.

  • Root Cause: Stoichiometric imbalance. Even 99.0% purity is often insufficient for high-performance PEKK. You likely have residual solvent (DMAc/ODCB) in the crystal lattice, which means you are weighing "solvent" thinking it is "monomer," throwing off the 1:1 ratio with the diacid chloride.

  • Fix: Run TGA (Thermogravimetric Analysis) on your monomer. If you see weight loss before 250°C, you have solvent trapped. Grind the monomer and dry again under high vacuum.

Module 4: Analytical Specifications (Pass/Fail Criteria)

Use this table to validate your batch before attempting polymerization.

ParameterSpecificationMethodImpact of Failure
Appearance White crystalline powderVisualColored polymer (tan/brown)
Melting Point 178°C – 181°C DSC / CapillaryLow Molecular Weight (Impurities)
Purity (HPLC) > 99.8% (Area) RP-HPLC (C18, ACN/Water)Chain termination (Brittle polymer)
Residual Aluminum < 10 ppmICP-MSThermal instability (Crosslinking)
Volatiles < 0.1%TGA / LODStoichiometry error
Visualizing the Impurity Impact

ImpurityImpact cluster_0 Monomer Quality cluster_1 Polymerization Outcome Pure Pure Monomer (>99.9%) HighMW High MW PEKK (Tough, Stable) Pure->HighMW Perfect 1:1 Stoichiometry Impure Impure Monomer (<99.0%) LowMW Oligomers/Low MW (Brittle) Impure->LowMW Carothers Equation: DP = 1/(1-p) Mono Mono-substituted Impurity Mono->LowMW Acts as Chain Terminator

Figure 2: The mechanistic impact of monomer purity on final polymer properties.

References

  • Dorati, R., et al. (2024). "Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation." Polymers, 16(2), 245. (Confirming MP range of 178-181°C for 1,3-isomers). Link

  • DuPont de Nemours. (2019). "Process for producing polyether ketone ketone." European Patent EP3438085A1. (Detailing impurity profiles and Lewis Acid removal). Link

  • Gay, F.P., & Brunette, C.M. (1989). "Poly(ether ketone ketone) synthesis." U.S. Patent 4,816,556.[5] (Foundational work on 1,3-BPBB synthesis and isolation). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1,3-bis(4-phenoxybenzoyl)benzene and associated solvents (DMAc, AlCl3) before handling.

Sources

Technical Support Center: Purification of m-EKKE (1,3-bis(4-phenoxybenzoyl)benzene)

[1]

Status: Operational Topic: Removal of Aluminum Chloride (

Ticket ID:Assigned Specialist:1

Executive Summary

You are likely synthesizing m-EKKE (1,3-bis(4-phenoxybenzoyl)benzene) via a Friedel-Crafts acylation of diphenyl ether with isophthaloyl chloride.[1] A critical bottleneck in this synthesis is the tenacious retention of the aluminum chloride catalyst.

Unlike typical inorganic salts,

This guide provides a chemically grounded troubleshooting workflow to ensure quantitative decomplexation and removal of aluminum residues.

The Mechanism of Contamination

To solve the problem, you must understand the enemy. In Friedel-Crafts acylation,

  • Complexation: The carbonyl oxygen of the generated ketone donates a lone pair to the aluminum atom, forming a 1:1 complex (

    
    ).
    
  • Stability: This bond is strong (

    
    ) and prevents the aluminum from being washed away by simple non-polar solvent rinses.
    
  • Removal Strategy: You must introduce a stronger Lewis base (ligand exchange) or a protic agent (hydrolysis/solvolysis) to displace the ketone.

Visualizing the Decomplexation Pathway

DecomplexationMechanismComplexm-EKKE : AlCl3(Stable Complex)TransitionLigand ExchangeTransition StateComplex->Transition Nucleophilic AttackAgentDecomplexing Agent(H2O, MeOH, or Dilute HCl)Agent->TransitionProductPurified m-EKKE(Free Ketone)Transition->Product ReleaseWasteAl-Species(Al(OH)3, AlCl3-MeOH)Transition->Waste Solubilization

Figure 1: The chemical pathway required to break the Al-Carbonyl bond.[1] Simple physical washing is insufficient; a chemical displacement reaction is required.

Troubleshooting Guide

Issue 1: Product Retains a Persistent Yellow/Orange Tint

Diagnosis: Incomplete decomplexation or "Ripening" failure.[1] While pure m-EKKE should be white to off-white, the

1
  • Solution: Implement a "Ripening" step with Methanol.

    • Why: Methanol acts as a competitive Lewis base that is small enough to penetrate the crystal lattice (if solid) or solvate the Al species (if in solution).

    • Action: After the reaction, do not quench immediately with water. Quench into cold Methanol . Slurry the crude solid in refluxing methanol for 1-2 hours. This "ripens" the precipitate, forcing the exchange of the ketone ligand for methanol, creating soluble

      
       species.
      
Issue 2: High Ash Content (>0.5%) or Sticky Residues

Diagnosis: Formation of insoluble Aluminum Hydroxides (

1

  • Solution: Acidified Quench.[1]

    • Protocol: Always quench into Dilute HCl (1M - 2M) , never neutral water.

    • Mechanism: The acid keeps the aluminum species in the cationic, soluble form (

      
      ) and prevents the formation of the gelatinous 
      
      
      .
Issue 3: Emulsion Formation During Extraction

Diagnosis: Amphiphilic Aluminum Species. Partially hydrolyzed aluminum species can act as surfactants, stabilizing emulsions between your organic solvent (e.g., ortho-dichlorobenzene, DCM) and the aqueous phase.

  • Solution:

    • Heat: Warm the biphasic mixture to 40-50°C.

    • Salting Out: Add saturated NaCl (Brine) to increase the ionic strength of the aqueous layer.

    • Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a Celite pad to remove the suspended particulate matter stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or isopropanol instead of methanol for the washing step? A: Methanol is superior due to its smaller molecular size and higher polarity. It penetrates the solid matrix of crude m-EKKE more effectively than larger alcohols. However, if methanol is restricted, Ethanol/HCl mixtures can be used, though they may require longer reflux times.

Q: Why does my product turn pink/red upon heating? A: This often indicates the presence of trace transition metals (Fe) from low-quality


Q: Is it necessary to dry the solvent (ODCB) before the reaction? A: Yes, absolutely. Moisture reacts with

Optimized Purification Protocol

Objective: Isolate high-purity m-EKKE with <100 ppm Aluminum residue. Reagents: Crude Reaction Mixture (in ODCB), Methanol (MeOH), Hydrochloric Acid (HCl).[1]

Workflow Diagram

WorkflowStartCrude Reaction Mixture(m-EKKE + AlCl3 in ODCB)QuenchStep 1: Methanol Quench(Temp < 20°C)Start->Quench Slow AdditionRipenStep 2: Methanol Ripening(Reflux 1 hr)Quench->Ripen DecomplexationFilter1FiltrationRipen->Filter1 Remove Soluble AlAcidWashStep 3: Acid Hydrolysis(Reslurry in 1M HCl, 60°C)Filter1->AcidWash Wet CakeFilter2Filtration & Water WashAcidWash->Filter2 Remove Inorganic SaltsDryDrying(Vacuum, 100°C)Filter2->Dry Final Polish

Figure 2: The "Ripening" workflow prioritizes methanol treatment to break the complex before aqueous acid washing.[1]

Step-by-Step Procedure
  • Methanol Quench (The "Ripening" Step):

    • Cool the reaction mixture (in ortho-dichlorobenzene or similar) to roughly 50-60°C.

    • Slowly pour the reaction mixture into a separate vessel containing excess cold Methanol (ratio approx 3:1 MeOH to Reaction Vol).

    • Observation: A precipitate will form. The methanol acts to solvate the ODCB and begin displacing

      
      .
      
  • Reflux Slurry:

    • Heat the methanolic slurry to reflux (

      
      65°C) for 1 hour.
      
    • Critical Control Point: This heat step drives the equilibrium

      
      .
      
  • Filtration 1:

    • Filter the hot slurry. The filtrate (Mother Liquor) contains the solvent, most of the

      
      , and organic impurities.
      
    • The filter cake is your crude m-EKKE.[1]

  • Acid Wash (Hydrolysis):

    • Transfer the wet cake into a vessel containing 1M HCl .

    • Heat to 60-80°C and stir vigorously for 1 hour.

    • Purpose: This converts any remaining entrapped Al species into highly soluble

      
       salts and removes surface ions.[1]
      
  • Final Wash & Dry:

    • Filter the acid slurry.

    • Wash the cake with deionized water until the filtrate pH is neutral (pH 6-7).[1]

    • Dry in a vacuum oven at 100°C to constant weight.

References

  • Synthesis and Properties of PEKK Copolymers

    • Source: Wang, S., et al. "Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers." Acta Polymerica Sinica, 2008.[2]

    • Relevance: Defines m-EKKE (1,3-bis(4-phenoxybenzoyl)benzene) and general synthesis conditions.
    • URL:

  • Purification of Friedel-Crafts Products (Ripening)

    • Source: US Patent 10,981,852 B2. "Ripening of 1,4-bis(4-phenoxybenzoyl)benzene."[1][3]

    • Relevance: Although focused on the para-isomer, this patent details the "ripening" mechanism using protic solvents to remove Lewis acids
    • URL:[1]

  • Friedel-Crafts Reaction Mechanisms

    • Source: "Friedel–Crafts reaction."[4][5][6][7] Wikipedia.

    • Relevance: Provides the fundamental mechanism for the AlCl3-ketone complex stability and the necessity of stoichiometric c
    • URL:[1]

Technical Support Center: Synthesis of 1,3-Phenylenebis[(4-phenoxyphenyl)methanone]

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Yield & Purity for PEKK Monomer Synthesis CAS: 117527-94-3 (also ref. 54299-17-1 for the 1,4- isomer analog context) Common Name: 1,3-bis(4-phenoxybenzoyl)benzene (EKKE Monomer)

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses the production of 1,3-phenylenebis[(4-phenoxyphenyl)methanone] , a critical monomer for Polyetherketoneketone (PEKK) high-performance thermoplastics.

The Central Challenge: The Friedel-Crafts acylation used to synthesize this molecule is not catalytic. The product forms a stable, stoichiometric complex with the Lewis Acid (AlCl₃).[1] Failure to account for this complexation results in incomplete conversion ("stalling") and difficult workups due to the formation of a sticky, amorphous "red oil" rather than a crystalline precipitate.

This guide provides troubleshooting for Yield Loss , Regioselectivity Issues , and Purification Failures .

Reaction Mechanism & Stoichiometry (The "Stalling" Issue)

Troubleshooting Guide: Low Conversion

User Question: "I am using 1.1 equivalents of AlCl₃ per acyl chloride group, but my reaction stalls at ~60% conversion. Why?"

Technical Insight: In standard Friedel-Crafts acylation, the ketone product is more basic than the acid chloride reactant. The carbonyl oxygen of the product coordinates strongly with the Aluminum Chloride (AlCl₃), deactivating the catalyst.

  • The Trap: You are likely treating AlCl₃ as a catalyst. In this synthesis, it is a reagent .

  • The Fix: You must supply enough AlCl₃ to complex all carbonyls generated, plus the catalytic amount required to drive the reaction.

Optimized Stoichiometry Table:

ComponentFunctionMolar Equivalents (Req.)Why?
Isophthaloyl Chloride (IPC) Electrophile Source1.00Limiting Reagent
Diphenyl Ether Nucleophile2.05 - 2.10Slight excess to prevent oligomerization.
AlCl₃ (Lewis Acid) Catalyst/Binder> 2.50 CRITICAL: 1 eq per Carbonyl formed (2 total) + >0.5 eq catalytic excess.
Solvent (ODCB/DCM) Medium~10-15% w/vHigh dilution prevents intermolecular precipitation of the complex.
Visualizing the Complexation Trap

The following diagram illustrates why the reaction stalls if AlCl₃ is insufficient.

ReactionPathway Start Reagents (IPC + Diphenyl Ether) Step1 Acylium Ion Formation Start->Step1 AlCl3 (Cat) Step2 Electrophilic Attack Step1->Step2 Trap Product-AlCl3 Complex (Stable) Step2->Trap AlCl3 (Stoichiometric Sink) Trap->Step1 Stalls if AlCl3 depleted Final Free Product (Post-Hydrolysis) Trap->Final Requires Acidic Hydrolysis (Workup)

Figure 1: The reaction pathway showing the "AlCl₃ Sink." The product sequesters the Lewis acid, requiring >2.5 equivalents to maintain the cycle.

Regioselectivity & Temperature Control

Troubleshooting Guide: Impurity Profile

User Question: "HPLC analysis shows a significant impurity (5-8%) eluting just before the main peak. Is this the ortho-isomer?"

Technical Insight: Yes. While the isophthaloyl core is fixed, the attachment to the diphenyl ether can occur at the ortho position rather than the desired para position.

  • Kinetic vs. Thermodynamic Control:

    • Low Temp (-5°C to 0°C): Favors para substitution (Kinetic control) due to steric hindrance at the ortho site.

    • High Temp (>20°C during addition): Increases ortho substitution (Thermodynamic variance) and promotes transacylation (scrambling).

Protocol for Isomer Control:

  • Pre-cool the solvent/AlCl₃ slurry to -5°C.

  • Slow Addition: Add the Isophthaloyl Chloride (IPC) dropwise. The reaction is highly exothermic; do not let the internal temperature rise above 5°C during addition.

  • Aging (The "Ripening"): Only after addition is complete, allow the reaction to warm to Room Temperature (20-25°C) to ensure full conversion.

Workup & Purification (The "Red Oil" Problem)

Troubleshooting Guide: Filtration Failures

User Question: "Upon quenching with water, my product turned into a sticky red gum that clogged the filter. How do I get a crystalline powder?"

Technical Insight: The "Red Oil" is the solvated Aluminum-Product complex. If you quench with pure water, the hydrolysis is too rapid and exothermic, trapping impurities and solvent inside an amorphous solid.

The "Ripening" Workup Protocol: To achieve high-purity crystalline EKKE monomer, you must control the decomplexation rate.

  • Quench Medium: Use Methanol (MeOH) containing 3-5% HCl.[2] Do not use pure water initially.

    • Why: Methanol solubilizes the organic solvent (DCM/ODCB) and the Al species, allowing the product to crystallize out slowly.

  • Temperature: Keep the quench medium cold (<10°C) initially, then heat to reflux.

    • Why: Heating the slurry (Ripening) promotes "Ostwald Ripening," where small, impure crystals dissolve and redeposit onto larger, purer crystals [1].

Solvent Selection for Purification:

SolventUsageOutcome
Methanol Wash/SlurryRemoves residual AlCl₃ and unreacted Diphenyl Ether.
DMF/DMAc RecrystallizationAvoid. High boiling point makes removal difficult; can cause yellowing.
1,2-Dichlorobenzene Reaction/Recryst.Excellent. Dissolves product at high temp (>150°C), crystallizes upon cooling.
Workflow: From Reactor to Filter

WorkupProcess Reactor Reaction Mixture (Product-AlCl3 Complex) Quench Quench into MeOH + HCl (3%) Reactor->Quench Slow Addition Slurry Form Slurry (Amorphous/Sticky) Quench->Slurry Ripening Heat to Reflux (Ripening) (Crystal Growth) Slurry->Ripening Critical Step Filter Hot Filtration Ripening->Filter High Purity Wash MeOH Wash (Remove Al species) Filter->Wash

Figure 2: The "Ripening" workup strategy to prevent sticky amorphous precipitates.

Frequently Asked Questions (FAQs)

Q: Can I use FeCl₃ instead of AlCl₃? A: Generally, no. While FeCl₃ is a Lewis Acid, it is milder and often leads to lower yields in deactivating acylation steps. Furthermore, Iron residues are notoriously difficult to remove and are detrimental to the dielectric properties of the final PEKK polymer.

Q: My product has a yellow tint. Is this acceptable? A: For high-performance polymers, no. A yellow tint usually indicates the presence of xanthydrol type impurities or oxidation products formed during high-temperature excursions [2]. Recrystallization from ortho-dichlorobenzene (ODCB) with activated charcoal is recommended to remove these color bodies.

Q: What is the maximum water content allowed in the solvent? A: < 500 ppm.[3] Friedel-Crafts catalysts are moisture sensitive. Water reacts irreversibly with AlCl₃ to form HCl and Aluminum hydroxides, lowering the effective catalyst load and causing stoichiometry errors [3].

References

  • Arkema France. (2018). Method for manufacturing 1,4-bis(4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride. (Patent EP3404010A1). European Patent Office. Link

  • Gokulakrishnan, et al. (2018). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s. ResearchGate. Link

  • Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Limitations.[4]Link

  • Bayer AG. (1989). Process for the preparation of 1,3-bis(4-phenoxybenzoyl)benzene.[2][5][6] (US Patent 4,816,556). Link

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 1,3-EKKE Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3-EKKE and similar small organic molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with solvent selection and optimization for recrystallization. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for the recrystallization of compounds like 1,3-EKKE.

Q1: What are the criteria for an ideal recrystallization solvent?

A1: An ideal solvent for recrystallization must satisfy several key criteria. The most critical is that the compound of interest (in this case, 1,3-EKKE) should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the solvent should either not dissolve impurities at all, or it should keep them dissolved even when the solution is cold.[3] Other important characteristics include having a relatively low boiling point for easy removal from the purified crystals, being chemically inert so it doesn't react with your compound, and, for practical purposes, being non-toxic, inexpensive, and non-flammable.[4]

Q2: How does solvent polarity influence recrystallization?

A2: The principle of "like dissolves like" is a fundamental guide in solvent selection. Polar compounds, which possess functional groups capable of hydrogen bonding or significant dipole moments, tend to dissolve well in polar solvents (e.g., water, ethanol, methanol).[3][5] Conversely, nonpolar compounds are best dissolved in nonpolar solvents (e.g., hexane, toluene).[3] Matching the polarity of the solvent to the polarity of 1,3-EKKE is the first step in identifying suitable candidates.[3] A solvent with polarity too similar to your compound might dissolve it completely, even at low temperatures, leading to poor recovery. A solvent that is too dissimilar in polarity may not dissolve the compound sufficiently even when hot.

Q3: What is a mixed-solvent recrystallization and when is it necessary?

A3: A mixed-solvent recrystallization is a powerful technique used when no single solvent meets all the ideal criteria.[4] This situation often arises when a compound is extremely soluble in one solvent and nearly insoluble in another, regardless of temperature. The method involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[6][7][8] Then, a "bad" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy, a point known as saturation.[4][6] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal growth.[6] The two solvents chosen must be fully miscible with each other.[4]

Q4: How much solvent is the "right" amount?

A4: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[9][10] Using an excess of solvent is one of the most common reasons for low or zero crystal yield, as the compound will remain in the solution (the "mother liquor") even after cooling.[10][11][12] A good practice is to add the solvent in small portions to the solid while heating, waiting for the solution to boil between additions, until the solid just dissolves.[9]

Q5: Why is slow cooling important for obtaining pure crystals?

A5: Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[13] When a solution cools slowly, the molecules of the desired compound have sufficient time to selectively incorporate into the growing crystal lattice, excluding impurity molecules.[14] Rapid cooling, or "crash cooling," often traps impurities within the crystal structure, leading to a less pure product.[4] It is best practice to allow the hot solution to cool to room temperature undisturbed before moving it to an ice bath to maximize recovery.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of 1,3-EKKE.

Issue 1: No Crystals Form Upon Cooling
  • Possible Cause 1: Too much solvent was used.

    • Causality: The concentration of 1,3-EKKE is below the saturation point even at low temperatures, preventing precipitation.[12][15]

    • Solution: Reheat the solution to its boiling point and evaporate some of the solvent to reduce the total volume.[11][12][15] Once the volume is reduced (e.g., by 25-50%), allow the solution to cool slowly again. You can test if significant compound remains in the mother liquor by dipping a glass rod in the solution, letting it dry, and observing if a solid residue forms.[11]

  • Possible Cause 2: The solution is supersaturated.

    • Causality: Crystal growth requires a nucleation site, which is a starting point for the crystal lattice to form. A supersaturated solution is one that contains more dissolved solute than it theoretically should at a given temperature, but lacks these nucleation sites.[10][12]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[12][16][17] The microscopic imperfections created on the glass can serve as nucleation points.[18]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure 1,3-EKKE (a "seed crystal") to the cooled solution.[12][16][18] This provides a perfect template for further crystal growth.

Issue 2: The Compound "Oils Out" Instead of Crystallizing
  • Causality: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[11][19] This typically happens when the boiling point of the solvent is higher than the melting point of the solute.[12][15] As the solution cools, it becomes saturated while the temperature is still above the compound's melting point, causing it to separate as a molten liquid or oil.[8][11] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[8][20]

  • Solution 1 (Add More Solvent): Reheat the solution to redissolve the oil. Then, add a small amount of additional hot solvent and allow the solution to cool again.[11][12][15] This lowers the saturation temperature of the solution, potentially to a point below the compound's melting point.

  • Solution 2 (Lower the Solvent Boiling Point): If oiling out persists, the chosen solvent is likely unsuitable. Select a new solvent or a mixed-solvent system with a lower boiling point.

  • Solution 3 (Induce Crystallization Early): As the reheated solution cools, try vigorously scratching the flask or adding a seed crystal at a temperature slightly above where oiling was previously observed. This can sometimes encourage crystal formation before the oiling-out temperature is reached.

Issue 3: Low Recovery of Purified 1,3-EKKE
  • Possible Cause 1: Too much solvent was used.

    • Causality: As described in Issue 1, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[10][11]

    • Solution: If the mother liquor has not been discarded, you can attempt a "second crop" crystallization by boiling off some of the solvent and re-cooling to recover more product.[11]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Causality: If the solution cools while passing through the filter funnel, the product can crystallize on the filter paper, leading to significant loss.[21][22][23]

    • Solution: To prevent this, use a slight excess of hot solvent before filtering to ensure the compound remains dissolved. This excess can be evaporated after filtration.[15][19] It is also critical to pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapors to minimize the temperature drop.[19] Using a stemless or short-stemmed funnel is also highly recommended as it reduces the surface area for premature crystallization.[21][23]

  • Possible Cause 3: The compound is too soluble in the chosen solvent.

    • Causality: The ideal solvent has a steep solubility curve. If 1,3-EKKE has significant solubility even at low temperatures, recovery will be poor.

    • Solution: Re-evaluate your solvent choice. A different single solvent or a mixed-solvent system may provide a better solubility profile.

Issue 4: Crystals Are Colored or Appear Impure
  • Possible Cause 1: Rapid crystallization.

    • Causality: Cooling the solution too quickly does not allow for the selective process of crystallization to occur, leading to the inclusion of impurities in the crystal lattice.[4]

    • Solution: Ensure the solution cools slowly and without disturbance. Allow it to reach room temperature on the benchtop, insulated from the cold surface by a paper towel or cork ring, before placing it in an ice bath.[11]

  • Possible Cause 2: Presence of colored, soluble impurities.

    • Causality: Highly colored impurities may persist through the crystallization process.

    • Solution: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[4][22] The charcoal has a high surface area and will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.[11] The charcoal is then removed along with any other insoluble impurities via hot filtration.

Experimental Protocols & Data

Protocol 1: Systematic Single-Solvent Screening

This protocol outlines a small-scale method to efficiently test multiple solvents.

  • Preparation: Place a small amount (approx. 10-20 mg) of crude 1,3-EKKE into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture. An ideal solvent will not dissolve the compound at room temperature.[7] Eliminate any solvents that readily dissolve the sample.

  • Hot Solubility Test: Gently heat the test tubes containing undissolved solid in a hot water or sand bath. Continue to add the solvent in small portions until the solid dissolves completely.[7] Note the approximate volume needed. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Remove the tubes from the heat and allow them to cool to room temperature, and then in an ice bath.[1] Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of crystals upon cooling.

Data Presentation: Solvent Properties

The following table provides properties of common laboratory solvents to aid in your selection process. Polarity is a key parameter; match the solvent to the expected polarity of 1,3-EKKE.

SolventPolarity Index (P')[24][25][26]Boiling Point (°C)Notes
Hexane0.169Nonpolar. Good for nonpolar compounds.
Toluene2.4111Aromatic, moderately nonpolar.
Ethyl Acetate4.477Moderately polar. Common choice.
Acetone5.156Polar aprotic. Good solvent power.
Ethanol4.378Polar protic. Often used with water.
Methanol5.165Highly polar protic.
Water10.2100Highly polar. Good for polar, salt-like compounds.

Visual Workflows

Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude 1,3-EKKE test_solvents Screen Solvents (Protocol 1) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent FAIL: Discard solvent dissolves_cold->bad_solvent Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes mixed_solvent Consider Mixed-Solvent System dissolves_hot->mixed_solvent No good_solvent SUCCESS: Use this single solvent crystals_on_cooling->good_solvent Yes crystals_on_cooling->mixed_solvent No find_good Find 'Good' Solvent (dissolves sample well) mixed_solvent->find_good find_bad Find 'Bad' Solvent (sample is insoluble) find_good->find_bad miscible Are solvents miscible? find_bad->miscible miscible->bad_solvent No use_mixed SUCCESS: Use this solvent pair miscible->use_mixed Yes

Caption: A flowchart for systematic solvent selection.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree start Problem Encountered problem_type What is the issue? start->problem_type no_crystals No Crystals problem_type->no_crystals No Crystals oiling_out Compound 'Oils Out' problem_type->oiling_out 'Oiling Out' low_yield Low Yield problem_type->low_yield Low Yield check_supersat Is solution supersaturated? no_crystals->check_supersat check_mp Is solvent BP > compound MP? oiling_out->check_mp check_mother_liquor Residue on glass rod from mother liquor? low_yield->check_mother_liquor induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal check_supersat->induce_xtal Yes too_much_solvent Too much solvent used? check_supersat->too_much_solvent No evaporate Reheat and evaporate some solvent too_much_solvent->evaporate add_solvent Reheat, add more solvent, and re-cool slowly check_mp->add_solvent Yes change_solvent Choose new solvent with lower BP check_mp->change_solvent Likely add_solvent->change_solvent If fails second_crop Evaporate mother liquor for 'second crop' check_mother_liquor->second_crop Yes check_filtration Crystals on filter paper during hot filtration? check_mother_liquor->check_filtration No improve_filtration Improve hot filtration: - Use excess hot solvent - Preheat funnel check_filtration->improve_filtration Yes

Caption: A decision tree for troubleshooting recrystallization.

References

  • Title: Solvent Polarity Index Table | PDF Source: Scribd URL: [Link]

  • Title: Ultimate Guide to Choosing the Perfect Solvent for Recrystallization Source: Pa-El.com URL: [Link]

  • Title: Mixed-solvent recrystallisation Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Hot Filtration in Recrystallization | PDF Source: Scribd URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Polarities of Solvents Source: Shodex HPLC URL: [Link]

  • Title: Recrystallization using two solvents Source: YouTube URL: [Link]

  • Title: How do you distinguish the polarity of organic solvent? Source: ResearchGate URL: [Link]

  • Title: recrystallization-2.doc.pdf Source: CSUS.edu URL: [Link]

  • Title: Recrystallization Source: University of Alberta URL: [Link]

  • Title: 3.5: Inducing Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Problems in recrystallization Source: Biocyclopedia URL: [Link]

  • Title: Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments Source: Kyoto University URL: [Link]

  • Title: Polarity Index Source: Burdick & Jackson URL: [Link]

  • Title: Inducing Crystallization by Nucleation Source: ChemEd X URL: [Link]

  • Title: Recrystallization (help meeeeee) Source: Reddit URL: [Link]

  • Title: Recrystallization Source: University of Colorado Boulder URL: [Link]

  • Title: Recrystallization1 Source: University of California, Irvine URL: [Link]

  • Title: 2.5: Hot Filtration Source: Chemistry LibreTexts URL: [Link]

  • Title: 1.5E: Hot Filtration Source: Chemistry LibreTexts URL: [Link]

  • Title: Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: Growing Quality Crystals Source: MIT Department of Chemistry URL: [Link]

  • Title: Crystallisation Techniques Source: University of Washington, Department of Chemistry URL: [Link]

  • Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: 3.5E: Initiating Crystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment 9 — Recrystallization Source: Swarthmore College URL: [Link]

  • Title: Solvent Selection for Crystallization | PDF | Solution | Solubility Source: Scribd URL: [Link]

  • Title: Solvent-Miscibility-and-Polarity-Chart.pdf Source: Organometallics URL: [Link]

  • Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products Source: Wiley Online Library URL: [Link]

  • Title: What happens if you don't use enough, or use too much, of the solvent during the recrystallization process? Source: Quora URL: [Link]

Sources

reducing color impurities in 1,3-bis(4-phenoxybenzoyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity & Color Optimization for 1,3-bis(4-phenoxybenzoyl)benzene

Welcome to the Advanced Materials Purification Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: 1,3-bis(4-phenoxybenzoyl)benzene (1,3-BPBB) Application: Monomer synthesis for Polyetherketoneketone (PEKK) Current Status: Operational

Executive Summary

Achieving polymerization-grade purity (>99.5% with <10 ppm metal content) for 1,3-BPBB is a non-trivial challenge. Unlike standard organic synthesis, the Friedel-Crafts acylation used here creates a tenacious Lewis Acid-Carbonyl complex that, if improperly quenched, results in persistent yellow-to-rust discoloration and high ash content. This guide addresses the root causes of these impurities: Residual Aluminum Complexation and Organic Side-Reactions (Xanthydrols/Quinones) .

Module 1: Diagnostic Hub – Reading the Color

Q: My crude product ranges from bright yellow to deep brown. How do I distinguish between organic impurities and metal contamination?

A: Visual inspection alone is insufficient, but it provides the first clue. Use this diagnostic matrix to determine your purification vector.

Visual SymptomProbable CauseConfirmation TestRemediation Strategy
Hazy / Greyish-White Residual Aluminum (Al) or Inorganic SaltsAsh Test: Burn 1g sample at 600°C. Residue >0.1% confirms metals.Enhanced Acid Washing (See Module 2)
Bright Yellow Xanthydrol derivatives or QuinonesUV-Vis: Strong absorption at 300-400nm.Activated Carbon / Recrystallization (See Module 3)
Rust / Red-Brown Thermal degradation or Iron (Fe) contaminationICP-MS: Check for Fe. If Fe is low, it is likely oligomeric oxidation.Chelation (for Fe) or Silica Gel Filtration
Beige / Off-White Trace solvent entrapment (ODCB/DCM)GC-HS: Headspace analysis for residual solvent.Vacuum Drying >150°C or Solvent Exchange

Module 2: The Aluminum Protocol (Inorganic Impurities)

Q: I have performed a water wash, but my ash content remains high (>500 ppm). Why is the aluminum not leaving?

A: You are likely fighting the Lewis Acid-Carbonyl Complex . In Friedel-Crafts acylation, AlCl₃ does not just catalyze the reaction; it forms a stoichiometric 1:1 complex with the carbonyl oxygen of your product. This bond is strong. A simple water wash merely hydrolyzes free AlCl₃ but often fails to dissociate the bound aluminum, trapping it in the organic crystal lattice.

The Fix: Thermal Acid Dissociation To break this complex, you must provide both thermal energy and a competitive ligand (proton).

Protocol 2.1: High-Shear Acid Digestion

  • Slurry Formation: Suspend your crude 1,3-BPBB in a mixture of Ortho-dichlorobenzene (ODCB) and 3-5% Aqueous HCl .

  • Thermal Ramp: Heat the biphasic mixture to 90°C - 95°C .

    • Why? You need to be near the glass transition or melting point of the complex to allow the acid to penetrate the lattice.

  • Ripening (The Critical Step): Stir under high shear for 1-2 hours .

    • Mechanism:[1][2][3][4] This "ripening" allows the AlCl₃ to dissociate from the carbonyl and migrate into the aqueous acidic phase as Al³⁺ species [1].

  • Phase Separation: While still hot (>80°C), stop stirring and allow phases to separate. Remove the upper aqueous layer immediately.

  • Validation: The organic layer should clarify. If haze persists, repeat with fresh acid.

Technical Note: Do not use sulfuric acid. Calcium residues in tap water (if used) can form insoluble calcium sulfates that are impossible to filter. Stick to HCl.

Module 3: Organic Cleanup (Color Removal)[5]

Q: My ash content is low, but the product is still yellow. Recrystallization from ethanol didn't work. What now?

A: Ethanol is a poor solvent for 1,3-BPBB due to low solubility, leading to poor impurity rejection. The yellow color often comes from 9-phenylxanthydrol type impurities formed by the cyclization of the ortho-positions during the reaction [2].

The Fix: High-Temperature Recrystallization with Adsorption

Protocol 3.1: The DMAc/Carbon Polish

  • Dissolution: Dissolve the dried, acid-washed cake in N,N-Dimethylacetamide (DMAc) or DMF at 100°C-120°C.

    • Ratio: aim for a 15-20% solids concentration.

  • Adsorbent Addition: Add Activated Carbon (0.5 - 1 wt% relative to product) .

    • Optional: Add 0.5% Diatomaceous Earth (Celite) to aid filtration.

  • Contact Time: Stir at 100°C for 30 minutes.

    • Warning: Do not exceed 130°C for prolonged periods, as DMAc can decompose to form dimethylamine, which reacts with the product.

  • Hot Filtration: Filter the solution hot through a pre-heated Buchner funnel or sparkler filter to remove the carbon.

  • Controlled Crystallization:

    • Cool slowly to 25°C (approx. 10°C/hour). Rapid cooling traps impurities.

    • Anti-solvent: If yield is low, add Methanol dropwise to the cooled solution to drive precipitation.

  • Wash: Filter the crystals and wash aggressively with Methanol to remove residual DMAc.

Module 4: Process Logic & Troubleshooting

Q: How do I visualize the entire purification logic to train my team?

A: Below is the logic flow for decision-making during the workup.

PurificationLogic Start Crude 1,3-BPBB (Friedel-Crafts Mass) Quench Hydrolysis (Water/Ice Quench) Start->Quench CheckAsh Diagnostic: Ash Content > 0.1%? Quench->CheckAsh AcidWash Protocol 2.1: Thermal Acid Wash (HCl + Heat + Shear) CheckAsh->AcidWash Yes (Metal Impurity) CheckColor Diagnostic: Yellow/Brown Color? CheckAsh->CheckColor No AcidWash->CheckColor Recryst Protocol 3.1: Recrystallization (DMAc + Activated Carbon) CheckColor->Recryst Yes (Organic Impurity) FinalWash Methanol Wash (Solvent Removal) CheckColor->FinalWash No (White Solid) Recryst->FinalWash Dry Vacuum Dry (120°C, <10 mbar) FinalWash->Dry

Caption: Figure 1. Decision matrix for sequential removal of inorganic (Al) and organic (Color) impurities.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Toluene instead of ODCB for the synthesis/washing? A: It is risky. 1,3-BPBB has low solubility in toluene at moderate temperatures. You would need to operate near the boiling point of toluene, giving you a narrow process window. ODCB (bp 180°C) allows for the high-temperature acid wash (95°C) without pressurization, which is crucial for breaking the Al-complex [3].

Q: The melting point is sharp (148-150°C), but the product is pink. Why? A: Pink coloration often indicates trace Iron (Fe) contamination, likely from stainless steel reactors corroded by the HCl/AlCl₃ mixture.

  • Solution: Pass the DMAc solution through a silica gel pad before crystallization. Silica is excellent at sequestering trace transition metals.

Q: Why does the color return when I dry the product? A: This is "thermal yellowing." It indicates residual solvent (DMAc/DMF) is degrading or that you have trace acid remaining.

  • Solution: Ensure the final Methanol wash is thorough (check pH of filtrate = 7). Dry under high vacuum to lower the temperature requirement.

References

  • Le, G., et al. (2021). Dissociation of a 1,4-Bis(4-Phenoxybenzoyl)Benzene-Lewis Acid Complex in an Aqueous Solution. US Patent 10,981,852. Link

    • Note: While referencing the 1,4 isomer, the chemical mechanism for Lewis Acid dissoci
  • Biotage. (2023). How can I remove color from my reaction product? Technical Note on Flash Chromatography and Color Removal. Link

  • BenchChem. (2025).[5][6] Technical Support Center: Minimizing Residual Aluminum in Final Polymer Products. Link

Sources

Validation & Comparative

Thermal Stability & Performance Profile: m-EKKE vs. p-EKKE Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-performance Polyetherketoneketone (PEKK), the selection between 1,3-bis(4-phenoxybenzoyl)benzene (m-EKKE) and 1,4-bis(4-phenoxybenzoyl)benzene (p-EKKE) is the critical determinant of the final material's thermal envelope and processing window.

While both monomers share an identical molecular weight (470.52 g/mol ) and elemental composition, their structural isomerism dictates a massive divergence in thermodynamic behavior. p-EKKE drives high crystallinity and thermal resistance, serving as the "structural backbone," whereas m-EKKE acts as a "crystallinity disruptor," significantly lowering melting temperatures to widen the processing window without compromising the aromatic backbone's oxidative stability.

Chemical Architecture & Thermodynamic Theory

The fundamental difference lies in the central phenyl ring's substitution pattern. This geometric variation governs the packing efficiency of the crystalline lattice, which directly correlates to the enthalpy of fusion (


) and melting point (

).
  • p-EKKE (Para): The linear 1,4-linkage facilitates dense, collinear chain packing. This symmetry maximizes intermolecular Van der Waals forces, resulting in a high energy barrier for the solid-to-liquid transition.

  • m-EKKE (Meta): The 1,3-linkage introduces a "kink" or bond angle deviation (~120°) in the backbone. This steric irregularity disrupts lattice periodicity, lowering the lattice energy and significantly depressing the melting point.

Visualization: Isomer Impact on Lattice Packing

EKKE_Isomer_Packing cluster_0 Monomer Architecture cluster_1 Thermodynamic Consequence cluster_2 Thermal Property p_EKKE p-EKKE (1,4-isomer) Linear Symmetry High_Pack High Packing Density Strong Intermolecular Forces p_EKKE->High_Pack m_EKKE m-EKKE (1,3-isomer) Angled 'Kink' Low_Pack Disrupted Packing Increased Free Volume m_EKKE->Low_Pack High_Tm High Tm (~215°C) Rapid Crystallization High_Pack->High_Tm Low_Tm Low Tm (~120°C) Slow/Suppressed Crystallization Low_Pack->Low_Tm

Figure 1: Causal pathway linking monomer geometry to bulk thermal properties.

Comparative Thermal Data

The following data aggregates experimental values for the pure monomers and their resulting homopolymers. Note the drastic


 (~95°C) between the monomers, despite their identical mass.
Propertyp-EKKE Monomerm-EKKE MonomerImpact on PEKK Polymer
IUPAC Name 1,4-bis(4-phenoxybenzoyl)benzene1,3-bis(4-phenoxybenzoyl)benzeneN/A
Melting Point (

)
211 – 218 °C [1][2]117 – 120 °C [3][4]p-rich polymers melt higher (

C)
Crystal System Rhombic / Highly CrystallinePolymorphic (Phase 1/2)m-units reduce crystallinity %
Decomposition (

)
> 500 °C (Polymer Matrix)> 500 °C (Polymer Matrix)High stability maintained for both
Solubility Low (requires high temp/acid)Moderate (soluble in DCM/CHCl

)
m-units improve solubility
Processing Role Structural Integrity, ModulusFlow Promoter,

Suppression
T/I Ratio controls final

Key Insight: The m-EKKE monomer melts at a temperature nearly 100°C lower than p-EKKE. This allows m-EKKE to be used as a "melt-processable" component that does not degrade before melting, whereas p-EKKE requires significantly higher energy input to transition to the melt phase.

Experimental Protocols

To validate these properties in-house, use the following self-validating protocols. These workflows ensure that thermal history does not corrupt the data (e.g., erasing previous crystallinity).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise


 and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3–5 mg of dried monomer into an aluminum pan. Crimp hermetically to prevent sublimation.

  • Cycle 1 (Erasure): Heat from 25°C to 250°C at 20°C/min.

    • Why: Removes thermal history and solvent effects.

    • Observation: Record the first melt peak (

      
      ).[1]
      
  • Cooling: Cool from 250°C to 25°C at 10°C/min.

    • Why: Establishes a controlled crystalline state. p-EKKE will crystallize sharply; m-EKKE may show supercooling or slower crystallization.

  • Cycle 2 (Measurement): Heat from 25°C to 250°C at 10°C/min.

    • Data Extraction: Measure the onset temperature (

      
      ) and peak temperature (
      
      
      
      ) of the endotherm. Integrate the peak to find
      
      
      (J/g).
  • Validation: If

    
     and 
    
    
    
    differ by >5°C, the sample may have undergone polymorphism or degradation.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability limit (


) and volatile content.
  • Environment: Nitrogen purge (50 mL/min) to prevent oxidation masking thermal decomposition.

  • Ramp: Heat from 50°C to 800°C at 20°C/min.

  • Data Points:

    • 
      :  Temperature at 5% mass loss (indicates onset of backbone degradation).
      
    • Char Yield: Residual mass at 800°C.

  • Comparison: Both m- and p- isomers should exhibit negligible weight loss (<1%) below 300°C. Significant loss below 200°C indicates solvent contamination (e.g., residual toluene/methanol from synthesis).

Visualization: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_DSC DSC Protocol (Phase Transitions) cluster_TGA TGA Protocol (Stability) Start Start: Monomer Sample Heat1 Heat Cycle 1 (20°C/min) Erase History Start->Heat1 Purge N2 Purge (Inert Atmosphere) Start->Purge Cool Cool Cycle (10°C/min) Controlled Crystallization Heat1->Cool Heat2 Heat Cycle 2 (10°C/min) Measure Tm & Enthalpy Cool->Heat2 Result_Tm Data: Melting Point (p: ~215°C, m: ~120°C) Heat2->Result_Tm Output: Tm Ramp Ramp to 800°C (20°C/min) Purge->Ramp Measure Record Td(5%) & Char Yield Ramp->Measure Result_Td Data: Decomposition (Both >500°C) Measure->Result_Td Output: Stability

Figure 2: Parallel workflow for characterizing thermal transitions and stability limits.

Synthesis & Performance Implications

The choice of monomer directly dictates the T/I ratio (Terephthalate/Isophthalate ratio) in the final PEKK polymer.

  • Synthesis Route:

    • Electrophilic Substitution (Friedel-Crafts): m-EKKE and p-EKKE are often polymerized with acid chlorides (Terephthaloyl/Isophthaloyl chloride) in the presence of AlCl

      
      .
      
    • Nucleophilic Substitution: Alternatively, these "EKKE" units can be formed in situ or used as pre-formed blocks.

  • The "T/I" Knob:

    • Increasing the p-EKKE content (High T ratio) pushes the polymer towards PEEK-like behavior: extremely high

      
       (~370°C+), rapid crystallization, and difficult processing.
      
    • Increasing the m-EKKE content (High I ratio) lowers the

      
       to ~300-330°C and slows crystallization. This is crucial for 3D printing (SLS/FDM)  and thermoplastic composites , where a wider sintering window is required.
      
  • Stability Verdict:

    • While m-EKKE has a lower melting point, its chemical backbone stability is equivalent to p-EKKE. The ether and ketone bonds are identical; only the geometry changes. Therefore, using m-EKKE improves processability without sacrificing the upper service temperature limit (degradation resistance) of the final part.

References

  • Sigma-Aldrich. 1,4-Bis(4-phenoxybenzoyl)benzene Product Sheet. CAS 54299-17-1. Link

  • Apollo Scientific. 1,4-Bis(4-phenoxybenzoyl)benzene Safety Data Sheet. Link

  • Dai, R., et al. (2008).[2] "Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers." Acta Polymerica Sinica. (Confirming m-EKKE usage and thermal trends). Link

  • Google Patents. EP0298771A2 - Preparation of poly(arylene ether ketones). (Explicitly lists mp of 1,3-bis(4-phenoxybenzoyl)benzene as 117-119°C).[3] Link

Sources

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